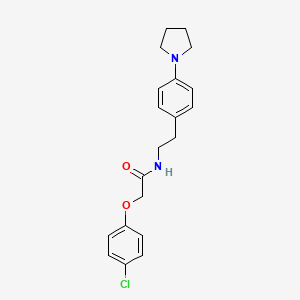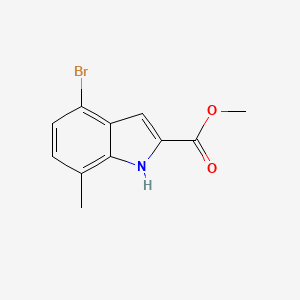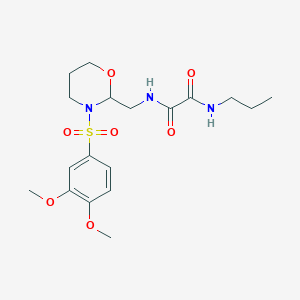
2-Methyl-1-phenylpentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenylpentan-3-one is a chemical compound with the CAS Number: 23936-95-0 . It has a molecular weight of 176.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Photoreactivity in Solvents
A study by Klán and Literák (1999) explored the temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. They found that a small structural change, such as a p-methyl substitution in 1-phenylpentan-1-one, significantly altered the temperature-dependent photoreactivity in the presence of weak bases. This suggests potential applications in photochemistry, particularly in understanding how structural changes impact reactions in different solvent environments and temperatures (Klán & Literák, 1999).
Spectroscopic Characterization
Westphal et al. (2012) presented mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic data of designer drugs, including 2-methylamino-1-phenylpentan-1-one (a compound closely related to 2-Methyl-1-phenylpentan-3-one). They used these techniques for structure elucidation, which is crucial for identifying and analyzing new compounds in pharmaceutical and forensic science (Westphal et al., 2012).
Polymer Synthesis
Liao and Weber (1991) investigated the synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction. This research contributes to the field of polymer chemistry, demonstrating the processes of synthesizing new polymers with potential applications in materials science (Liao & Weber, 1991).
Anti-Inflammatory Drug Leads
Research by Jiang et al. (2019) identified new natural compounds, including 4-methyl-1-phenylpentane-2,3-diol, from Streptomyces sp. They explored the anti-inflammatory effects of these compounds, indicating potential applications in developing new anti-inflammatory drugs (Jiang et al., 2019).
Catalysis in Organic Synthesis
A study by Zhang et al. (2010) focused on the synthesis of 1-phenylpentane-1, 4-diones and related compounds via organophosphine-catalyzed reactions. This work is significant in the field of organic synthesis, particularly in developing new catalytic methods for creating complex organic molecules (Zhang et al., 2010).
Enzyme Immunoassay
Liveri et al. (2016) reported a case related to the intake of 2-(methylamino)-1-phenylpentan-1-one combined with other substances. They used enzyme immunoassay procedures for toxicology screening, demonstrating the compound's relevance in forensic toxicology (Liveri et al., 2016).
Safety and Hazards
将来の方向性
Most of the newly developed synthetic cathinones, including 2-Methyl-1-phenylpentan-3-one, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .
特性
IUPAC Name |
2-methyl-1-phenylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXHCFHRITUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2935007.png)
![N,N,5-trimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935008.png)


![6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B2935014.png)

![N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2935019.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2935020.png)
![Tert-butyl N-{[1-(aminomethyl)-3,3-difluorocyclobutyl]methyl}carbamate](/img/structure/B2935023.png)

![N-[4-(benzylsulfanyl)-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl]-2-chloroacetamide](/img/structure/B2935025.png)
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2935026.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2935028.png)
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2935030.png)